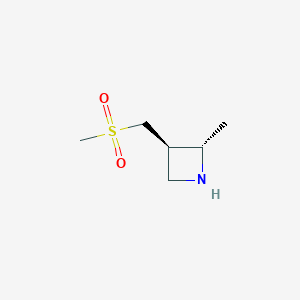
2-Methyl-5-(methylthio)benzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(methylthio)benzenethiol is an organic compound with the molecular formula C8H10S2. It is a derivative of benzenethiol, featuring a methyl group and a methylthio group attached to the benzene ring. This compound is known for its distinct sulfur-containing functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylthio)benzenethiol can be achieved through several methods. One common approach involves the reaction of 2-methylbenzenethiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the use of thiolation reactions, where a suitable thiolating agent is used to introduce the methylthio group onto the benzene ring. This can be achieved using reagents such as methylthiol or dimethyl disulfide under appropriate reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale thiolation processes. These processes typically utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(methylthio)benzenethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(methylthio)benzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents. Its distinct sulfurous odor makes it a useful additive in certain industrial applications.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(methylthio)benzenethiol involves its interaction with various molecular targets and pathways. The compound’s sulfur-containing functional groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its ability to form covalent bonds with nucleophilic sites on proteins and enzymes can modulate their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzenethiol: Lacks the methylthio group, resulting in different reactivity and properties.
4-Methylbenzenethiol: The methyl group is positioned differently on the benzene ring, leading to variations in chemical behavior.
2-Methyl-4-(methylthio)benzenethiol: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-Methyl-5-(methylthio)benzenethiol is unique due to the specific positioning of its methyl and methylthio groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1349716-16-0 |
|---|---|
Molekularformel |
C8H10S2 |
Molekulargewicht |
170.3 g/mol |
IUPAC-Name |
2-methyl-5-methylsulfanylbenzenethiol |
InChI |
InChI=1S/C8H10S2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3 |
InChI-Schlüssel |
PSDWXGKLWHEYCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)SC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


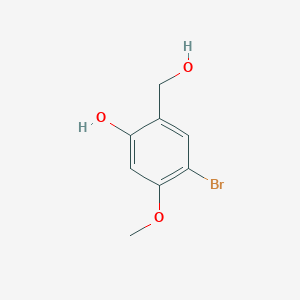
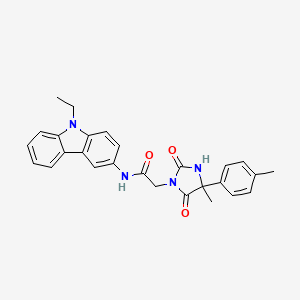
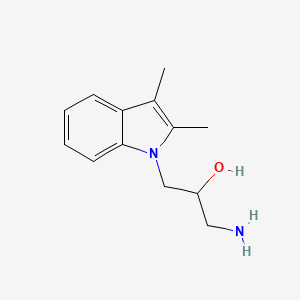
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)

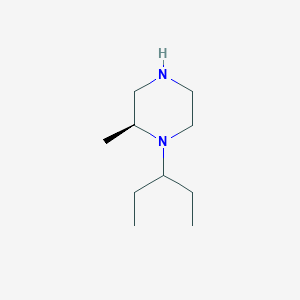
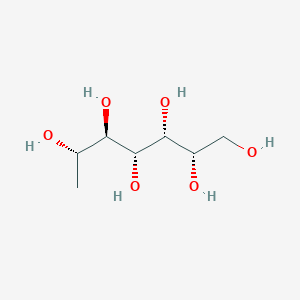
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)
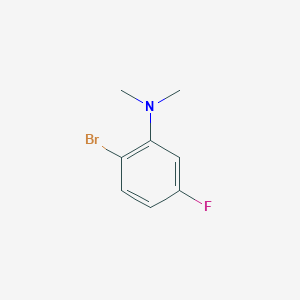

![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)
![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)
